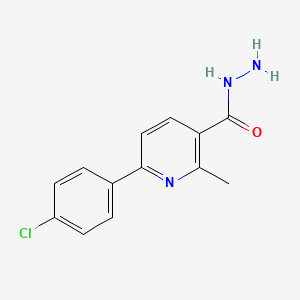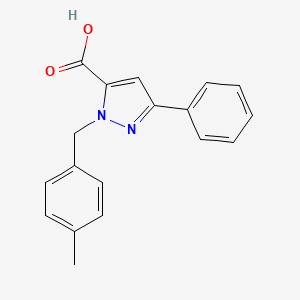
6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide, also known as 6-CMPCH, is an organocatalyst that has been used in various synthetic organic chemistry applications. It is a type of carbonyl-containing compound and is a member of the pyridine-3-carbohydrazide family. It is a white solid with a molecular weight of 279.68 g/mol and a melting point of 115-117°C. 6-CMPCH is used in various synthetic organic chemistry applications as an organocatalyst, which is a type of catalyst that can promote a reaction without the need for a transition metal.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- 6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide, and similar compounds, are used in the synthesis of novel hydrazones and thiazolidine-4-ones, which are confirmed by analytical and spectral data (Solankee, Solankee, & Patel, 2008).
Antimicrobial and Cytotoxic Activity
- Novel bipyridine-carbonitriles, derived from similar compounds, have been synthesized and assessed for their antimicrobial and cytotoxic activities, showing effectiveness against certain bacteria and fungi, as well as human tumor liver cancer cells (Hussein, Al-Shareef, Aboellil, & Elhady, 2015).
Antiviral and Biological Applications
- Derivatives of this compound have been synthesized, showing potential antiviral activity against Herpes simplex type-1 (HSV-1) and exhibiting other biological activities (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Photophysical Properties and Redox Behavior
- Certain derivatives exhibit unique photophysical properties and redox behavior, useful in studies of molecular physics and chemistry (Neve, Crispini, Campagna, & Serroni, 1999).
Enzyme Inhibition Studies
- Some novel heterocyclic compounds derived from similar structures have been investigated for their lipase and α-glucosidase inhibition, offering potential applications in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Anthelmintic Activities
- New benzofuran derivatives synthesized from related compounds have shown significant antimicrobial and anthelmintic activities, important in pharmaceutical research (Naganagowda & Padmashali, 2010).
Molecular Docking and In Vitro Screening
- Novel pyridine derivatives prepared from similar compounds have been screened for molecular docking towards specific proteins and showed antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-methylpyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKITLXYMXOKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)


